Fmoc-(Nd-4-methyltrityl)-D-ornithine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYSGISHZIBOJC-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Doubly Protected Building Block

An In-depth Technical Guide to Fmoc-(N-delta-4-methyltrityl)-D-ornithine: A Keystone for Complex Peptide Synthesis

In the sophisticated landscape of peptide synthesis and drug development, the ability to perform selective chemical modifications is not merely an advantage; it is a necessity. Fmoc-(N-delta-4-methyltrityl)-D-ornithine is a non-proteinogenic amino acid derivative that serves as a cornerstone for such advanced synthetic strategies. Its utility is derived from a meticulously designed architecture: a D-ornithine core flanked by two distinct and orthogonally removable protecting groups. The Nα-amino group is shielded by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Nδ-side-chain amine is protected by the highly acid-labile 4-methyltrityl (Mtt) group.

This guide provides an in-depth technical exploration of Fmoc-D-Orn(Mtt)-OH, moving beyond simple protocols to elucidate the chemical principles that govern its application. We will examine its properties, strategic uses in the synthesis of complex peptides, and provide field-proven methodologies for its successful incorporation and selective deprotection. This document is intended for researchers, chemists, and drug development professionals who require a versatile tool for creating branched peptides, cyclic architectures, and targeted molecular conjugates.

The Principle of Orthogonality: A Tale of Two Protecting Groups

The power of Fmoc-D-Orn(Mtt)-OH lies in its orthogonal protection scheme, which allows for the sequential and selective removal of each protecting group under distinct chemical conditions without affecting the other.[1][2] This principle is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[3]

The Nα-Fmoc Group: The Engine of Chain Elongation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary shield for the α-amino group, enabling the stepwise assembly of the peptide chain.[4][5] Its defining characteristic is its lability under mild basic conditions.[6][7]

-

Mechanism of Deprotection: The Fmoc group is cleaved via a β-elimination reaction, typically using a 20% solution of a secondary amine like piperidine in N,N-dimethylformamide (DMF).[5][7] This reaction is rapid and highly specific, leaving acid-labile side-chain protecting groups completely intact.[4][8]

-

Causality in Practice: The choice of a base-labile Nα-protecting group is the foundation of the most widely used SPPS strategy.[8] It allows for the iterative cycle of deprotection and coupling under mild conditions that preserve the integrity of the growing peptide and its diverse side-chain functionalities. Furthermore, the dibenzofulvene byproduct released during deprotection has a characteristic UV absorbance (~300 nm), enabling real-time monitoring of the reaction's completion.[5][6]

The Nδ-Mtt Group: The Gateway to Side-Chain Modification

The 4-methyltrityl (Mtt) group is a "semi-permanent" protecting group used for the side-chain amine.[9] It belongs to the trityl family but is engineered for significantly higher acid sensitivity.[10][11]

-

Mechanism of Deprotection: The Mtt group is cleaved under very mild acidic conditions that are orders of magnitude weaker than those required for final peptide cleavage from the resin.[9][11] This is typically achieved with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] The presence of a cation scavenger, such as triisopropylsilane (TIS), is critical to prevent the cleaved Mtt cation from reattaching to other nucleophilic sites on the peptide.[12][14]

-

Causality in Practice: The extreme acid lability of the Mtt group is its key strategic advantage. It can be selectively removed while the peptide remains anchored to the solid support and while other more robust, acid-labile groups (like Boc and tBu) on other amino acids remain fully protected.[9][14] This opens a unique synthetic window for on-resin modification of the ornithine side chain, a capability that is crucial for the applications discussed below.

Physicochemical and Handling Data

Precise technical data is paramount for reproducible experimental design. The key properties of Fmoc-D-Orn(Mtt)-OH are summarized below.

| Property | Value | Source(s) |

| CAS Number | 198545-20-9 | [15][16] |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [13][15] |

| Molecular Weight | 610.74 - 610.80 g/mol | [13][15] |

| Appearance | White to off-white powder/crystals | [16] |

| Solubility | Soluble in DMF, DMSO | |

| Storage | Store at 0-8 °C | [16][17][18] |

Strategic Applications in Advanced Peptide Synthesis

The orthogonal nature of Fmoc-D-Orn(Mtt)-OH makes it an indispensable tool for constructing peptides that go beyond simple linear sequences.

Diagram: Orthogonal Deprotection and Modification Workflow

Caption: Workflow for selective side-chain modification using Fmoc-D-Orn(Mtt)-OH.

-

Synthesis of Branched and Multi-Antigenic Peptides (MAPs): After assembling the primary peptide backbone, the Mtt group can be selectively removed.[13][19] The newly exposed Nδ-amine serves as an anchor point for the synthesis of a second, distinct peptide chain, creating a branched structure. This is a common strategy for developing MAPs to elicit a more robust immune response.

-

On-Resin Peptide Cyclization: Cyclization significantly enhances peptide stability, bioavailability, and receptor-binding affinity. By incorporating Fmoc-D-Orn(Mtt)-OH, a researcher can deprotect the Nδ-amine on-resin and react it with an activated C-terminus or an acidic amino acid side chain (e.g., Asp or Glu) to form a stable lactam bridge.[20]

-

Site-Specific Labeling and Conjugation: The ability to unmask a single, highly reactive amine at a precise location within a complex peptide is invaluable.[9] After Mtt removal, the ornithine side chain can be conjugated with a wide array of molecules, including:

-

Fluorescent dyes for imaging studies.

-

Biotin for affinity purification.

-

Polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Cytotoxic agents for targeted drug delivery.

-

Validated Experimental Methodologies

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are based on established practices in the field.

Protocol 1: Standard Incorporation into a Peptide Sequence

This protocol describes the coupling of Fmoc-D-Orn(Mtt)-OH onto a resin with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF (5 mL) for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain. Repeat with a second 3 mL portion of the piperidine solution for 7 minutes. Drain.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Orn(Mtt)-OH (0.25 mmol, 2.5 eq) and an aminium-based coupling reagent such as HATU (0.24 mmol, 2.4 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 eq).

-

Expert Insight: Using a slight excess of the amino acid and coupling reagents ensures the reaction drives to completion. DIPEA acts as a non-nucleophilic base to activate the system. Caution is advised as some building blocks, like the related Fmoc-Dab(Mtt)-OH, can be prone to lactamization upon pre-activation; for such cases, adding the reagents directly to the resin without a pre-incubation step is recommended.[21][22]

-

-

Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring & Washing: Perform a Kaiser test on a few beads of resin to confirm the absence of free primary amines, indicating complete coupling. Once complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Selective On-Resin Mtt Group Deprotection

This protocol is performed after the full linear peptide has been assembled.

-

Resin Preparation: Swell the peptidyl-resin in DCM (5 mL) for 20 minutes. Drain the DCM.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) and 2-5% TIS (v/v) in DCM. For a 10 mL solution, this corresponds to 100-200 µL of TFA and 200-500 µL of TIS in DCM.

-

Cleavage Reaction: Add the deprotection cocktail (5 mL for 0.1 mmol resin) to the resin. Agitate gently. The solution will typically turn a characteristic yellow-orange color due to the formation of the Mtt cation.[14][23]

-

Reaction & Monitoring: Allow the reaction to proceed for 2 minutes. Drain the solution and repeat the treatment with fresh cocktail 5-10 times. To monitor completion, take a few resin beads, wash them with DCM, and add a drop of the cleavage cocktail. The absence of immediate color formation indicates the complete removal of the Mtt group.[12]

-

Neutralization and Washing: After complete deprotection, wash the resin thoroughly with DCM (5 x 5 mL). Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 x 5 mL) to ensure the newly freed Nδ-amine is in its basic, reactive form.

-

Final Washes: Wash the resin again with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for on-resin side-chain modification.

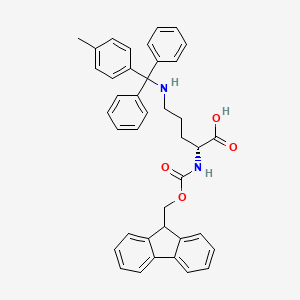

Diagram: Chemical Structure of Fmoc-(N-delta-4-methyltrityl)-D-ornithine

Caption: Structure highlighting the D-ornithine core, Nα-Fmoc, and Nδ-Mtt groups.

Conclusion: An Enabling Technology for Peptide Innovation

Fmoc-(N-delta-4-methyltrityl)-D-ornithine is more than a mere building block; it is an enabling tool for advanced peptide design. Its well-defined orthogonal chemistry provides a reliable and precise method for introducing site-specific modifications. By understanding the causality behind the deprotection mechanisms and employing validated protocols, researchers can confidently synthesize complex architectures that are central to the next generation of peptide-based therapeutics, diagnostics, and research tools. The strategic application of this reagent empowers scientists to translate complex molecular designs into tangible, high-purity products, accelerating innovation in chemistry and medicine.

References

-

4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. Peptide Research.[Link]

-

What Are Fmoc Protecting Groups? - Chemistry For Everyone. YouTube.[Link]

-

Fmoc Definition - Organic Chemistry Key Term. Fiveable.[Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.[Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia.[Link]

-

The deprotection of Lys(Mtt) revisited. Journal of Peptide Science.[Link]

-

The deprotection of Lys(Mtt) revisited | Request PDF. ResearchGate.[Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

-

Selective Removal of Mtt Protecting Group From Amines. AAPPTec.[Link]

-

The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. ResearchGate.[Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.[Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.[Link]

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health.[Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. ResearchGate.[Link]

-

Fmoc-(Nd-4-methyltrityl)-L-ornithine - 5 g. Anaspec.[Link]

-

Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. PubMed Central.[Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wobble.[Link]

-

Fmoc-Orn(Dde)-OH [269062-80-8]. AAPPTec.[Link]

-

L-Ornithine. PubChem.[Link]

-

Synthesis of Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine (1)... ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. fiveable.me [fiveable.me]

- 5. chempep.com [chempep.com]

- 6. youtube.com [youtube.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0 [sigmaaldrich.com]

- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 15. advancedchemtech.com [advancedchemtech.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. rsc.org [rsc.org]

- 23. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Orthogonal Protection

An In-depth Technical Guide to Fmoc-D-Orn(Mtt)-OH: Properties, Structure, and Strategic Applications in Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and peptide chemistry. It provides an in-depth analysis of the chemical properties, structure, and strategic applications of Nα-Fmoc-Nδ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH), a cornerstone reagent for the synthesis of complex peptide architectures. The narrative moves beyond simple protocols to explain the underlying chemical principles and rationale that govern its effective use in Solid-Phase Peptide Synthesis (SPPS).

In the complex world of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] This principle, known as orthogonal protection, allows for the precise and controlled assembly of amino acids into sophisticated structures such as branched, cyclic, or labeled peptides.[1][3] Fmoc-D-Orn(Mtt)-OH is a quintessential example of an amino acid derivative designed for this purpose.

It incorporates two distinct protecting groups:

-

The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group: A temporary protecting group for the alpha-amine, which is labile to basic conditions (e.g., piperidine). This allows for the stepwise elongation of the peptide chain.[4]

-

The Nδ-Mtt (4-methyltrityl) group: A semi-permanent protecting group for the side-chain delta-amine of ornithine. The Mtt group is highly sensitive to mild acidic conditions but is completely stable to the basic conditions used to remove the Fmoc group.[5]

This differential stability is the key to its utility, enabling the selective deprotection of the ornithine side-chain for on-resin modifications while the peptide backbone and other acid-labile protecting groups (like Boc or tBu) remain intact.[5]

Core Chemical Properties and Structure

Fmoc-D-Orn(Mtt)-OH is a white to off-white solid powder that is a critical building block in Fmoc-based SPPS.[6] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 198545-20-9 | |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [7] |

| Molecular Weight | 610.74 - 610.80 g/mol | [7] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in DMF, DMSO, and other common organic synthesis solvents | [6][8] |

| Storage | Store at 0-8°C, sealed in a dry, dark place | [9][10] |

Molecular Structure

The structure of Fmoc-D-Orn(Mtt)-OH is defined by the D-ornithine core, with its alpha-amine protected by the bulky Fmoc group and its terminal side-chain amine protected by the even more sterically hindered and acid-sensitive Mtt group.

Caption: Chemical structure of Fmoc-D-Orn(Mtt)-OH.

The Power of Orthogonality: A Visual Workflow

The strategic advantage of Fmoc-D-Orn(Mtt)-OH lies in the tiered lability of its protecting groups. This orthogonality allows for a multi-stage synthesis on a solid support, as illustrated below.

Caption: Orthogonal workflow in SPPS using Fmoc-D-Orn(Mtt)-OH.

Field-Proven Methodologies and Experimental Protocols

The following protocols are grounded in established chemical principles and represent best practices for the use of Fmoc-D-Orn(Mtt)-OH.

Protocol 1: Standard Coupling in Fmoc-SPPS

This protocol details the incorporation of Fmoc-D-Orn(Mtt)-OH into a peptide sequence on a solid-phase resin.

Rationale: The carboxyl group of the amino acid is activated by a coupling reagent to form a highly reactive species, which then readily forms an amide bond with the free N-terminal amine of the resin-bound peptide. A base is required to activate the carboxyl group and maintain a neutral pH.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc group from the preceding amino acid. Wash thoroughly with DMF (5-7 times).

-

Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Orn(Mtt)-OH (3-5 equivalents over resin loading), a coupling reagent (e.g., HBTU, HATU; 0.98 eq relative to amino acid), and an activator base (e.g., DIPEA; 2 eq relative to coupling reagent) in DMF. Pre-activate for 2-5 minutes.

-

Expert Insight: While pre-activation is standard, for amino acids prone to side reactions like lactamization (a known issue with the shorter-chain Fmoc-Dab(Mtt)-OH), minimizing pre-activation time or using reagents like DEPBT can be beneficial.[11]

-

-

Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 2: Selective On-Resin Cleavage of the Mtt Group

This is the primary application that leverages the unique properties of this reagent. It allows for the unmasking of the ornithine side-chain amine for further modification.

Rationale: The Mtt group is a trityl-based ether, which is highly susceptible to cleavage by dilute trifluoroacetic acid (TFA). The released Mtt cation is a potent electrophile and must be "scavenged" to prevent it from re-attaching to the peptide or causing other side reactions. Trialkylsilanes like triisopropylsilane (TIS) serve as effective cation scavengers.[12]

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptidyl-resin containing the Orn(Mtt) residue in DCM for 30 minutes.

-

Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM.

-

Alternative Cocktail: For particularly sensitive sequences, a mixture of DCM/HFIP/TFE/TES (6.5:2:1:0.5) can also be used.[13]

-

-

Deprotection Reaction: Treat the resin with the cleavage cocktail (approx. 10 mL per gram of resin). Gently agitate at room temperature. The reaction progress can be monitored by the appearance of a characteristic orange/yellow color from the released Mtt cation.

-

Reaction Time: Perform multiple short treatments (e.g., 10-15 treatments of 2 minutes each) rather than one long treatment. This is more efficient and minimizes potential side reactions. Collect the filtrate after each treatment.

-

Monitoring: To confirm completion, take a small sample of resin beads, wash them with DCM, and add a drop of concentrated TFA. The immediate appearance of a strong orange color indicates residual Mtt groups; if the solution remains clear, the cleavage is complete.[12][14]

-

Neutralization and Washing: After complete cleavage, wash the resin thoroughly with DCM (3-5 times). Neutralize the resin-bound peptide with a solution of 10% DIPEA in DMF (2 x 5 minutes).

-

Final Wash: Wash the resin again with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for side-chain modification.

Caption: Workflow for selective on-resin Mtt group deprotection.

Key Applications in Advanced Peptide Synthesis

The ability to selectively functionalize the ornithine side-chain opens a vast landscape of possibilities for creating complex and high-value peptides.

-

Branched Peptides: After Mtt removal, a second, distinct peptide chain can be synthesized directly onto the ornithine side-chain amine. This is a common strategy for developing synthetic vaccines and multi-antigenic peptides (MAPs).[13][15]

-

Side-Chain Cyclization: The deprotected side-chain amine can be reacted with an activated C-terminus or a side-chain carboxyl group (e.g., from Asp or Glu) to form a head-to-side-chain or side-chain-to-side-chain lactam bridge, introducing conformational constraints that can enhance biological activity and stability.[16]

-

Conjugation and Labeling: The exposed amine serves as a perfect handle for attaching various moieties, including fluorescent dyes for imaging, biotin for affinity purification, polyethylene glycol (PEG) to improve solubility and half-life, or cytotoxic payloads for targeted drug delivery.

Safety and Handling

As with all fine chemicals, Fmoc-D-Orn(Mtt)-OH should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended to prevent inhalation.[17]

-

Hazards: May cause skin, eye, and respiratory irritation.[17] Avoid dust formation.

-

Handling: Use in a well-ventilated area or a chemical fume hood.

-

SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information before use.[18]

References

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

ResearchGate. (2020). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]

-

Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. Retrieved from [Link]

-

Aapptec. (n.d.). Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 343770-23-0: Fmoc-Orn(Mtt)-OH | CymitQuimica [cymitquimica.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-Orn(Mtt)-OH | 343770-23-0 [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. peptide.com [peptide.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Orn(Mtt)-OH

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-Fmoc-N-δ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the causal logic behind key procedural choices, ensuring both technical accuracy and practical reproducibility. We present a self-validating system, integrating detailed synthesis protocols with robust purification strategies and rigorous analytical characterization. This guide is grounded in authoritative chemical principles, with in-text citations linking to primary and technical literature, to provide a trusted resource for the preparation of this high-value amino acid derivative.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate architecture of synthetic peptides, the ability to selectively modify specific amino acid side chains is paramount. This capability underpins the creation of branched peptides, cyclic structures, and the attachment of labels or other moieties at precise locations within a sequence. The title compound, Fmoc-D-Orn(Mtt)-OH, is a premier example of an orthogonally protected amino acid, engineered to grant chemists this exact level of control.

The strategic value of Fmoc-D-Orn(Mtt)-OH lies in the differential lability of its two protecting groups:

-

The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group: This group shields the alpha-amino function, which is involved in the formation of the peptide backbone. The Fmoc group is famously base-labile, readily cleaved by secondary amines like piperidine during standard SPPS cycles.[1] This allows for the sequential addition of amino acids to the growing peptide chain.

-

The N-δ-Mtt (4-methyltrityl) group: Protecting the delta-amino group of the ornithine side chain, the Mtt group is highly acid-labile.[2] It can be selectively removed under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane) that leave the more robust acid-labile protecting groups (like Boc or tBu) and the peptide-resin linkage intact.[3][4]

This orthogonality is the cornerstone of its utility; one can deprotect and react with the side chain on-resin without disrupting the peptide backbone or its anchor to the solid support. This guide will detail a reliable pathway to synthesize and purify this versatile reagent to a high degree of purity.

Synthetic Strategy: A Two-Stage Approach

The synthesis of Fmoc-D-Orn(Mtt)-OH is logically approached in two principal stages, starting from D-Ornithine hydrochloride. The first stage involves the selective protection of the side-chain δ-amino group with the bulky Mtt group. The second stage is the protection of the α-amino group with the Fmoc moiety.

Caption: Overall workflow for the synthesis and purification of Fmoc-D-Orn(Mtt)-OH.

Detailed Experimental Protocols

Stage 1: Synthesis of H-D-Orn(Mtt)-OH Intermediate

Causality: The first step is the selective protection of the more nucleophilic and sterically accessible δ-amino group of D-ornithine. The α-amino group's reactivity is temporarily suppressed by its protonation (from the hydrochloride salt) and the formation of a zwitterion in the reaction medium. A hindered tertiary base, diisopropylethylamine (DIPEA), is used to scavenge the HCl generated from the reaction of 4-methyltrityl chloride (Mtt-Cl) without significantly deprotonating the α-ammonium group, thus favoring side-chain protection.

Protocol:

-

Dissolution: Suspend D-Ornithine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH). The mixture will not form a clear solution.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise while stirring.

-

Mtt Protection: In a separate flask, dissolve 4-methyltrityl chloride (Mtt-Cl, 1.05 eq) in DCM. Add this solution dropwise to the ornithine suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude H-D-Orn(Mtt)-OH as a foam or solid. This crude product is often used in the next step without further purification.

-

Stage 2: Synthesis of Fmoc-D-Orn(Mtt)-OH

Causality: This step utilizes the Schotten-Baumann reaction conditions for N-acylation.[5] The free α-amino group of the H-D-Orn(Mtt)-OH intermediate is reacted with an activated Fmoc source, typically N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a biphasic system (dioxane/aqueous NaHCO₃) where the bicarbonate base maintains a sufficiently alkaline pH to deprotonate the α-amino group, allowing it to act as a nucleophile, while also neutralizing the N-hydroxysuccinimide (HOSu) byproduct.

Protocol:

-

Dissolution: Dissolve the crude H-D-Orn(Mtt)-OH (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Fmoc-OSu Addition: To this vigorously stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at room temperature.

-

Reaction: Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation:

-

Dilute the reaction mixture with a significant volume of water.

-

Wash the aqueous mixture twice with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The product will precipitate as a white solid.

-

Extract the precipitated product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-D-Orn(Mtt)-OH.

-

| Reagent Summary (per 10 mmol D-Ornithine • HCl) | ||

| Stage | Reagent | Typical Quantity |

| Stage 1 | D-Ornithine • HCl | 1.69 g |

| 4-Methyltrityl chloride (Mtt-Cl) | 3.24 g | |

| Diisopropylethylamine (DIPEA) | 3.83 mL | |

| Stage 2 | H-D-Orn(Mtt)-OH (crude from Stage 1) | ~4.0 g |

| Fmoc-OSu | 3.54 g | |

| Sodium Bicarbonate (NaHCO₃) | ~1.7 g in water |

Purification: A Self-Validating System

The purification of the final product is critical to its performance in SPPS. Trace impurities can lead to side reactions, truncated sequences, or difficult purification of the final peptide.[4] A two-pronged approach of recrystallization and/or preparative HPLC ensures the highest purity.

Recrystallization

Causality: Recrystallization is an effective method for removing impurities with different solubility profiles from the target compound. For Fmoc-amino acids, a common and effective solvent system is a polar solvent in which the compound is soluble at elevated temperatures (e.g., toluene or ethyl acetate) and a non-polar solvent in which it is poorly soluble (e.g., hexane or heptane) to induce precipitation upon cooling.

Protocol:

-

Dissolve the crude Fmoc-D-Orn(Mtt)-OH in a minimal amount of hot toluene (approx. 50 °C).

-

Once fully dissolved, slowly add hexane dropwise with stirring until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in a refrigerator (4 °C) for several hours or overnight to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Causality: For removing closely related impurities, such as dipeptides or incompletely protected starting material, preparative reverse-phase HPLC is the most powerful technique. The separation is based on the differential partitioning of the crude mixture components between the non-polar stationary phase (e.g., C18) and the polar mobile phase. The highly hydrophobic Fmoc and Mtt groups cause the desired product to be well-retained, allowing for excellent separation from less hydrophobic impurities.

Protocol:

-

Sample Preparation: Dissolve the crude or recrystallized product in a minimal volume of a 1:1 mixture of acetonitrile and water.

-

Column and Mobile Phases:

-

Column: C18, 10 µm particle size (e.g., 20 x 250 mm).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Gradient Elution: Run a linear gradient, for example, from 30% B to 90% B over 40 minutes. The exact gradient should be optimized based on an initial analytical HPLC run.

-

Detection & Fraction Collection: Monitor the elution at 214 nm (peptide bond) and 265 nm (Fmoc group). Collect fractions corresponding to the main product peak.

-

Product Recovery: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a fluffy, white powder.

| Purification Method Comparison | |

| Method | Advantages |

| Recrystallization | Scalable, cost-effective, good for removing bulk, dissimilar impurities. |

| Preparative HPLC | Highest resolution, excellent for removing closely related impurities, provides direct purity analysis. |

Analytical Characterization for Quality Assurance

Validation of the final product's identity and purity is non-negotiable. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a complete analytical picture.

Caption: Triad of analytical methods for quality assurance of the final product.

-

High-Performance Liquid Chromatography (HPLC):

-

Conditions: C18 column (e.g., 4.6 x 250 mm, 5 µm), with the same mobile phases as preparative HPLC.

-

Expected Result: A single major peak with a purity of ≥98% by area integration at 265 nm.[6]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The molecular weight of Fmoc-D-Orn(Mtt)-OH is 610.74 g/mol . The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 611.7.

-

-

Nuclear Magnetic Resonance (¹H NMR):

-

Solvent: Typically CDCl₃ or DMSO-d₆.

-

Expected Result: The spectrum should show a complex pattern of signals corresponding to the distinct protons of the molecule. Key regions include:

-

Aromatic Region (~7.0-7.8 ppm): Overlapping signals from the 13 protons of the Fmoc group and the 14 protons of the Mtt group.

-

Ornithine Backbone (~1.5-4.5 ppm): Signals for the α, β, and γ protons.

-

Mtt Methyl Group (~2.3 ppm): A characteristic singlet for the methyl group protons.[7]

-

-

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Stage 1 | Incomplete reaction; Mtt-Cl hydrolysis. | Ensure anhydrous conditions for the reaction. Check the quality of Mtt-Cl. |

| Presence of di-Mtt protected product | Excess Mtt-Cl or strong base causing α-amino deprotonation. | Use the recommended stoichiometry. Use a hindered base like DIPEA. |

| Low yield in Stage 2 | Incomplete reaction; poor solubility of intermediate. | Ensure vigorous stirring. Allow longer reaction times. Check the quality of Fmoc-OSu. |

| Product is an oil, not a solid | Presence of residual solvents or impurities. | Attempt co-evaporation with a solvent like toluene. Proceed with preparative HPLC purification. |

| Premature Mtt group loss | Exposure to acidic conditions during work-up. | Ensure all aqueous washes (especially bicarbonate) are neutral or slightly basic before acidification. Use cold, dilute acid for precipitation.[8] |

| Final product has low HPLC purity | Inefficient recrystallization; presence of closely-related impurities. | Perform a second recrystallization with a different solvent system or purify via preparative HPLC. |

Conclusion

The synthesis and purification of Fmoc-D-Orn(Mtt)-OH is a multi-step process that demands careful control over reaction conditions and rigorous purification to yield a product suitable for high-stakes applications like therapeutic peptide synthesis. By understanding the chemical principles behind each step—from the strategic selection of orthogonal protecting groups to the rationale for specific work-up and purification procedures—researchers can reliably produce this valuable building block with high purity and confidence. The self-validating workflow presented in this guide, combining robust synthesis with comprehensive purification and analysis, provides a clear and reproducible path to success.

References

-

Lokey Lab Protocols. (2017). Fmoc. UC Santa Cruz. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Biron, E., & Kessler, H. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. [Link]

-

Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

-

The Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. [Link]

-

Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]

-

MySkinRecipes. (n.d.). Fmoc-d-orn(mtt)-oh. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0 [sigmaaldrich.com]

- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0 [sigmaaldrich.com]

- 7. clyte.tech [clyte.tech]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-D-Orn(Mtt)-OH solubility in different solvents

An In-Depth Technical Guide Topic: Fmoc-D-Orn(Mtt)-OH: A Deep Dive into Solubility Characteristics for Optimized Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nα-Fmoc-Nδ-(4-methyltrityl)-D-ornithine (Fmoc-D-Orn(Mtt)-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of branched, cyclic, or otherwise modified peptides. The strategic utility of this derivative hinges on the semi-permanent nature of the Mtt protecting group, which allows for orthogonal deprotection and subsequent side-chain manipulation.[1] However, the successful incorporation of Fmoc-D-Orn(Mtt)-OH into a growing peptide chain is fundamentally dependent on its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately compromise the yield and purity of the final product.[2] This guide provides a comprehensive analysis of the factors governing the solubility of Fmoc-D-Orn(Mtt)-OH, offers a qualitative assessment across a range of common organic solvents, and details a robust experimental protocol for the precise determination of equilibrium solubility.

The Molecular Architecture of Fmoc-D-Orn(Mtt)-OH: A Tripartite Influence on Solubility

The solubility behavior of Fmoc-D-Orn(Mtt)-OH is not dictated by a single feature but is rather a synergistic outcome of its three primary structural components: the Nα-Fmoc group, the D-ornithine backbone, and the Nδ-Mtt group. Understanding the contribution of each is critical for predicting its behavior in various solvent systems.

-

The Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic, and highly hydrophobic moiety is the cornerstone of modern SPPS.[3] While its primary function is the temporary protection of the alpha-amine, its hydrophobicity generally confers good solubility in many non-polar and polar aprotic organic solvents.[4][5]

-

The D-Ornithine Backbone: As an amino acid, the ornithine core possesses both a carboxylic acid and (after Fmoc removal) a primary amine. The free carboxylic acid group provides a site for hydrogen bonding and contributes a degree of polarity to the molecule.

-

The Nδ-Mtt Group (4-Methyltrityl): Similar to the Fmoc group, the Mtt group is a large, bulky, and hydrophobic protecting group.[1] Its presence on the side chain significantly increases the overall non-polar character of the molecule, heavily influencing its interaction with solvents. The Mtt group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]

The combined effect of these three components results in a large molecule (MW: 610.8 g/mol ) with significant hydrophobic character, predisposing it to favorable interactions with organic solvents that can effectively solvate these bulky groups.

Caption: Factors influencing Fmoc-D-Orn(Mtt)-OH solubility.

Qualitative Solubility Profile in Common SPPS Solvents

While precise, quantitative solubility data for every Fmoc-amino acid derivative is not always readily available in published literature, a robust qualitative assessment can be made based on fundamental chemical principles and empirical observations from the field.[3] The principle of "like dissolves like" is the primary guide: the bulky, hydrophobic Fmoc and Mtt groups require solvents that can effectively solvate them.

Table 1: Qualitative Solubility of Fmoc-D-Orn(Mtt)-OH

| Solvent Class | Solvent | Abbreviation | Expected Solubility | Rationale & Field Insights |

| Polar Aprotic | N,N-Dimethylformamide | DMF | High to Excellent | The gold standard for SPPS. DMF's polarity and structure are ideal for solvating both the protected amino acid and the growing peptide chain, and for swelling the polystyrene resin support.[3][4] |

| N-Methyl-2-pyrrolidone | NMP | High to Excellent | An excellent alternative to DMF, often demonstrating superior solvating properties for complex or aggregation-prone sequences.[8] | |

| Dimethyl Sulfoxide | DMSO | High | A very strong polar aprotic solvent capable of dissolving many Fmoc-amino acids.[9] Often used as a co-solvent to disrupt aggregation.[10] | |

| Chlorinated | Dichloromethane | DCM | Moderate to Low | DCM is significantly less polar than DMF or NMP. While it is used for the Mtt deprotection step, its capacity to dissolve the parent Fmoc-D-Orn(Mtt)-OH for coupling is limited.[3] |

| Ethers | Tetrahydrofuran | THF | Low to Insoluble | Generally a poor solvent for most Fmoc-amino acids due to its lower polarity and inability to effectively disrupt intermolecular hydrogen bonds. |

| Nitriles | Acetonitrile | ACN / MeCN | Low | Often used in HPLC for purification, but its utility as a primary solvent for coupling reactions is limited by the lower solubility of many Fmoc-amino acids.[4] |

| Alcohols | Methanol / Ethanol | MeOH / EtOH | Low to Insoluble | Polar protic solvents like alcohols are generally poor choices. They can interfere with coupling reactions and are not effective at solvating the large hydrophobic protecting groups. |

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

For applications requiring precise concentrations or for the development of novel synthetic methodologies, empirical determination of solubility is indispensable. The shake-flask method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Causality Behind the Method:

This protocol is designed as a self-validating system. By ensuring the presence of excess, undissolved solute and allowing the system to reach equilibrium, we can be confident that the measured concentration of the supernatant represents the true saturation point at that temperature. Each step, from filtration to HPLC quantification, is designed to isolate and accurately measure this value.

Step-by-Step Methodology:

-

Materials & Reagents:

-

Fmoc-D-Orn(Mtt)-OH

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator at 25 °C)

-

Syringes and 0.2 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Volumetric flasks and pipettes for standard preparation

-

-

Protocol:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of Fmoc-D-Orn(Mtt)-OH in the chosen solvent at known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of Fmoc-D-Orn(Mtt)-OH to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means enough solid should remain visible after the equilibration period.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24-48 hours.[4] A preliminary experiment can be run to confirm the time required to reach a stable concentration.

-

Sample Extraction and Filtration: Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is absolutely critical to remove any undissolved microparticles that would falsely inflate the measured concentration.[4]

-

Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your HPLC calibration curve. Analyze the diluted sample and the prepared standard solutions by HPLC. The Fmoc group has a strong UV absorbance, making detection at ~265 nm or ~301 nm ideal.[4]

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of your diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This final value represents the equilibrium solubility.

-

-

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications for Solid-Phase Peptide Synthesis (SPPS)

Understanding and controlling the solubility of Fmoc-D-Orn(Mtt)-OH is not an academic exercise; it has direct consequences on the success of a synthesis.

-

Stock Solution Stability: For automated synthesis, reagents are often prepared as stock solutions. Knowing the solubility limit prevents the reactant from precipitating over time, which would lead to failed couplings. It is best practice to prepare solutions fresh, but if storage is necessary, they should be kept well below the saturation point.

-

Coupling Efficiency: The concentration of the activated amino acid directly impacts reaction kinetics. If the solubility is low, achieving the necessary molar excess for an efficient coupling reaction can be difficult, requiring larger solvent volumes or extended reaction times.

-

Preventing Aggregation: Using a solvent in which the protected amino acid is highly soluble, such as DMF or NMP, helps to ensure the molecule remains fully solvated and available for reaction, minimizing the risk of aggregation-related side reactions.[10]

Conclusion

Fmoc-D-Orn(Mtt)-OH is a powerful tool for advanced peptide chemistry, but its effective use is underpinned by a thorough understanding of its solubility. The large, hydrophobic Fmoc and Mtt groups render it highly soluble in polar aprotic solvents like DMF and NMP, which should be the default choice for coupling reactions. Conversely, its solubility is limited in less polar solvents like DCM or protic solvents like alcohols. For researchers pioneering new methods or optimizing critical syntheses, the detailed shake-flask protocol provided herein offers a robust framework for quantifying solubility, thereby enabling a more controlled, efficient, and successful approach to peptide synthesis.

References

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (n.d.). Benchchem.

- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. (n.d.). Benchchem.

- Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.

- The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (n.d.). ResearchGate.

- Amino Acid solubility question. (2017). Reddit.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec Peptides.

- Role of Mtt protecting group in peptide synthesis. (n.d.). Benchchem.

- Fmoc-Orn(Mtt)-OH. (n.d.). CymitQuimica.

- Fmoc-D-Orn(Mtt)-OH. (n.d.). Advanced ChemTech.

- Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.

- Fmoc-Orn(Mtt)-OH Novabiochem. (n.d.). Sigma-Aldrich.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- Fmoc-D-Orn(Mtt)-OH. (n.d.). ChemPep.

- FMOC-ORN(MTT)-OH. (n.d.). ChemicalBook.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Fmoc-Orn(Mtt)-OH. (n.d.). Alfa Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. reddit.com [reddit.com]

- 9. CAS 343770-23-0: Fmoc-Orn(Mtt)-OH | CymitQuimica [cymitquimica.com]

- 10. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-D-Orn(Mtt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Advanced Peptide Synthesis

In the sophisticated landscape of peptide science and therapeutic development, the precise chemical synthesis of complex peptides is paramount. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, remains the cornerstone of this endeavor, relying on the sequential addition of amino acids to a growing chain anchored on a solid support.[1] Central to the success of SPPS is the concept of orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others.[2][3][4] This strategic deployment of protecting groups is what allows for the synthesis of intricate peptide architectures, such as branched, cyclic, and labeled peptides, with high fidelity.[2][5]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically tert-butyl (tBu) based, for the permanent protection of reactive amino acid side chains.[1][2][6] This guide focuses on a key player within this orthogonal framework: Fmoc-D-Orn(Mtt)-OH . The 4-methyltrityl (Mtt) group, a highly acid-labile moiety, provides an additional layer of orthogonality, enabling selective deprotection of the ornithine side chain under exceptionally mild acidic conditions. This allows for site-specific modifications on the resin-bound peptide, a critical capability in the development of next-generation peptide therapeutics.[7][8]

This technical guide, intended for professionals in peptide research and drug development, will provide a comprehensive exploration of the theory, application, and detailed protocols for leveraging the unique properties of Fmoc-D-Orn(Mtt)-OH in complex peptide synthesis.

The 4-Methyltrityl (Mtt) Group: A Tool for Precision in Peptide Modification

The Mtt group is a derivative of the trityl (Trt) group, distinguished by a methyl group on one of the phenyl rings. This electron-donating methyl group enhances the stability of the carbocation formed during acid-mediated cleavage, rendering the Mtt group significantly more labile to acid than the parent Trt group and other common acid-labile protecting groups like Boc and tBu.[7][9] The general order of acid lability for trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[7][10]

The key advantages of employing the Mtt group for the side-chain protection of D-ornithine are:

-

Exceptional Acid Lability: The Mtt group can be selectively cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-2%.[2][7][11][12] This is in stark contrast to the much stronger acidic conditions (e.g., >90% TFA) required to remove tBu-based protecting groups.[2]

-

Stability to Base: The Mtt group is completely stable to the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF), a prerequisite for its use in Fmoc-based SPPS.[7]

-

Orthogonality: The ability to deprotect the Mtt group without affecting tBu or Boc groups is the cornerstone of its utility.[7][9] This allows for a modular approach to on-resin modifications.

-

Visual Monitoring: The cleavage of the Mtt group generates a stable Mtt carbocation, which imparts a distinctive intense yellow color to the reaction solution.[7][13] This provides a convenient visual indicator of the deprotection progress.

Mechanism of Mtt Group Cleavage

The cleavage of the Mtt group from the δ-amino group of ornithine proceeds via an acid-catalyzed mechanism. Protonation of the nitrogen atom weakens the C-N bond, leading to the departure of the highly stabilized Mtt carbocation.

To prevent potential side reactions, such as re-attachment of the Mtt cation to the peptide or other nucleophilic sites (e.g., the indole side chain of tryptophan), a scavenger must be included in the deprotection solution.[7] Triisopropylsilane (TIS) or triethylsilane (TES) are commonly used for this purpose, as they efficiently trap the liberated Mtt carbocation.[7][13]

Caption: Mechanism of acid-catalyzed Mtt group cleavage.

Core Applications of Fmoc-D-Orn(Mtt)-OH in Drug Development

The unique properties of the Mtt protecting group make Fmoc-D-Orn(Mtt)-OH an indispensable tool for the synthesis of complex peptides with therapeutic potential.

-

Synthesis of Branched Peptides: The selective deprotection of the ornithine side chain allows for the assembly of a second peptide chain, creating branched peptides. This is a common strategy for developing synthetic vaccines and multi-antigenic peptides (MAPs).[7]

-

On-Resin Cyclization: The exposed δ-amino group of ornithine can be used as a nucleophile for on-resin cyclization, forming a lactam bridge with the C-terminus or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu).[5] This is a powerful technique for constraining peptide conformation and enhancing biological activity.

-

Attachment of Payloads and Labels: The deprotected ornithine side chain serves as a convenient handle for the attachment of various moieties, including fluorescent dyes, chelating agents for radiolabeling, polyethylene glycol (PEG) chains for half-life extension, or cytotoxic payloads for targeted drug delivery.[7][8]

Caption: Workflow for on-resin modification using Fmoc-D-Orn(Mtt)-OH.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experimental workflows involving Fmoc-D-Orn(Mtt)-OH.

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group from the side chain of a D-ornithine residue in a peptide that is anchored to a solid support.

Materials and Reagents:

-

Peptide-resin containing an Orn(Mtt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Deprotection Solution Preparation:

Prepare the Mtt deprotection solution immediately before use. For every 10 mL of solution, combine:

-

9.7 mL of DCM

-

0.1 mL of TFA (1% v/v)

-

0.2 mL of TIS (2% v/v)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (approximately 10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

-

DCM Wash: Drain the DCM and wash the resin twice with fresh DCM.

-

Mtt Deprotection: Add the freshly prepared Mtt deprotection solution (TFA/TIS/DCM, 1:2:97 v/v/v) to the resin (approximately 10 mL per gram of resin).[11][14]

-

Reaction: Gently agitate the resin at room temperature for 30 minutes.[11][14]

-

Monitoring (Optional but Recommended): Take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate and intense orange or yellow color indicates the presence of the Mtt group. If the test is positive, continue the deprotection for another 30 minutes and re-test.[11][14] The reaction is complete when the solution no longer turns yellow upon addition of TFA.

-

Filtration and Washing: Drain the deprotection solution and wash the resin thoroughly as follows:

-

Proceed to Next Step: The resin is now ready for the subsequent on-resin modification (e.g., coupling of another amino acid, cyclization, or labeling).

Data Summary Table

| Parameter | Value/Condition | Rationale/Notes | Reference(s) |

| Mtt Deprotection Reagent | 1-2% TFA in DCM | Mild acidic condition for selective Mtt cleavage. | [7][11][13] |

| Scavenger | 2-5% TIS or TES | Traps the liberated Mtt carbocation to prevent side reactions. | [7][13] |

| Reaction Time | 30-60 minutes (repeated as necessary) | Sequence-dependent; monitor for completion. | [11][14] |

| Monitoring | Colorimetric test with concentrated TFA | Intense yellow/orange color indicates presence of Mtt. | [11][14] |

| Neutralization | 1-10% DIEA in DMF | Neutralizes residual acid before subsequent coupling steps. | [11][14] |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The visual monitoring of the Mtt cation provides a real-time qualitative assessment of the deprotection reaction's progress. For quantitative validation, a small aliquot of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Mtt group before proceeding with subsequent synthetic steps. This analytical checkpoint ensures the fidelity of the synthetic process and the homogeneity of the final product.

Furthermore, the inclusion of a scavenger like TIS is a critical control element. Running a parallel deprotection without a scavenger would likely demonstrate the formation of side products, thereby validating the necessity of this reagent for a clean and efficient reaction.

Conclusion

The orthogonal protection strategy employing Fmoc-D-Orn(Mtt)-OH represents a powerful and versatile tool in the arsenal of the modern peptide chemist. Its unique combination of stability to base and lability to very mild acid allows for a level of synthetic precision that is essential for the creation of complex and highly modified peptide structures. By understanding the underlying chemical principles and adhering to validated protocols, researchers and drug development professionals can effectively leverage this strategy to advance the frontiers of peptide-based therapeutics and diagnostics.

References

- The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups. Benchchem.

- Role of Mtt protecting group in peptide synthesis. Benchchem.

- Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide. Benchchem.

- Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Protecting Groups in Peptide Synthesis. Biosynth.

- 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Semantic Scholar.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Amino Acid Sidechain Deprotection. Aapptec Peptides.

- Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group

- The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Peptide Nucleic Acid-Templated Selenocystine-Selenoester Ligation Enables Rapid miRNA Detection. The Royal Society of Chemistry.

- Solid phase peptide synthesis: New resin and new protecting group. CORE.

- Elimination of partial cleavage of acid labile groups during removal of Mtt protection. 5z.com.

- Amino Acid Deriv

- Fmoc-D-Lys(Mtt)-OH in Drug Development: A Synthesis Perspective.

- Fmoc-Orn(Mtt)-OH Novabiochem. Sigma-Aldrich.

- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide on the Role of the 4-methyltrityl (Mtt) Protecting Group

Abstract

In the landscape of complex peptide synthesis and drug development, the strategic deployment of protecting groups is a critical factor dictating the success of a synthetic endeavor. Among the diverse array of protective moieties, the 4-methyltrityl (Mtt) group has emerged as a cornerstone for its unique properties, particularly within the realm of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of the Mtt protecting group, delving into its chemical characteristics, mechanistic underpinnings, and strategic applications. We will explore its pivotal role in enabling orthogonal protection schemes for the synthesis of intricate peptide architectures such as branched and cyclic peptides. Detailed, field-proven protocols for the introduction and selective cleavage of the Mtt group are provided, alongside a comparative analysis of its lability against other common protecting groups. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering the in-depth knowledge required to effectively leverage the Mtt group in their synthetic strategies.

Introduction: The Strategic Importance of Orthogonal Protection

The synthesis of peptides, particularly those with complex structures or modifications, relies on a meticulously planned strategy of protecting and deprotecting various reactive functional groups on the amino acid building blocks.[1] The concept of "orthogonality" is paramount in this context; it refers to the use of protecting groups that can be removed under distinct chemical conditions, leaving other protecting groups in the molecule unaffected.[2] This allows for the sequential and site-specific manipulation of the growing peptide chain.

The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches.[3][] The Fmoc/tBu strategy, favored for its milder reaction conditions, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the "permanent" protection of amino acid side chains.[3]

Within this Fmoc/tBu framework, the 4-methyltrityl (Mtt) group has carved out a crucial niche. It serves as a "semi-permanent" protecting group, primarily for the side chains of amino acids like lysine (Lys), ornithine (Orn), histidine (His), asparagine (Asn), glutamine (Gln), and cysteine (Cys).[5][6] Its key attribute is its exceptional acid lability, allowing for its selective removal under very mild acidic conditions that do not affect the more robust tBu-based side-chain protecting groups or the acid-sensitive linkage of the peptide to the resin.[5][7] This unique characteristic is the foundation of its utility in advanced peptide synthesis.

Chemical Properties and Mechanism of the Mtt Group

The 4-methyltrityl group is a derivative of the trityl (triphenylmethyl, Trt) group, featuring a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group plays a crucial role in enhancing the stability of the carbocation that forms upon acid-mediated cleavage.[5] This increased stability makes the Mtt group significantly more susceptible to acidolysis compared to the parent Trt group.[5]

The general order of acid lability for common trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl) [5][8]

Mechanism of Deprotection

The cleavage of the Mtt group is an acid-catalyzed process. The mechanism involves the protonation of the heteroatom (nitrogen or sulfur) to which the Mtt group is attached. This is followed by the departure of the highly stabilized Mtt carbocation, which is intensely yellow, providing a convenient visual indicator of the deprotection progress.[5] To prevent the reactive Mtt cation from reattaching to nucleophilic residues on the peptide (such as the indole side chain of tryptophan), a scavenger, typically triisopropylsilane (TIS) or triethylsilane (TES), must be included in the deprotection cocktail.[5][9]

Caption: Workflow for branched peptide synthesis using Mtt.

Site-Specific Labeling and Conjugation

The selective deprotection of an Mtt-protected side chain provides a unique handle for the attachment of various molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), at a specific position within the peptide sequence.

Experimental Protocols

The following protocols are provided as a guide for the successful implementation of Mtt protection strategies.

Protocol 1: Selective Removal of the Mtt Group with TFA/TIS/DCM

This is a widely used and robust method for selective Mtt removal. [9] Materials:

-

Mtt-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approximately 10 mL per gram of resin) for 20-30 minutes. [7]2. Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM. [7][9]3. Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 30 minutes. [9]A characteristic yellow-orange color indicates the release of the Mtt cation. [7]4. Monitoring: Remove a few resin beads and add 1-2 drops of TFA. If the beads turn orange immediately, continue shaking for another 30 minutes and retest. [9]5. Filtration and Washing: Filter the resin and wash twice with DCM. [9]6. Wash the resin twice with MeOH. [9]7. Wash the resin twice with DCM. [9]8. Neutralization: Wash the resin twice with 1% DIEA in DMF. [9]9. Final Wash: Wash the resin twice with DMF. [9]The resin is now ready for the next synthetic step.

Protocol 2: Milder, Non-TFA based Mtt Deprotection

This protocol is a milder alternative, suitable for highly acid-sensitive substrates. [9] Materials:

-

Mtt-protected peptide-resin

-

Triethylsilane (TES)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the Mtt-protected peptide-resin in DCM as described in Protocol 1.

-

Prepare Deprotection Cocktail: Suspend the resin in a solution of TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v) (approximately 10 mL per gram of resin). [9]3. Deprotection: Gently shake at room temperature for 1 hour. [9]4. Monitoring: Remove a few beads and add 1-2 drops of TFA. If the beads turn orange immediately, continue shaking for another hour and retest. [9]5. Filtration and Washing: Filter the resin and wash twice with DCM. [9]6. Wash the resin twice with DMF. [9]7. Neutralization: Wash the resin twice with 10% DIEA in DMF. [9]8. Final Wash: Wash the resin twice with DMF. [9]The resin is now ready for further elaboration.

Comparative Lability and Troubleshooting

The selective removal of the Mtt group is possible due to the significant differences in the acid lability of various protecting groups. The following table provides a general comparison of the conditions required for the removal of common acid-labile protecting groups.

| Protecting Group | Typical Cleavage Conditions | Relative Lability |

| Mmt (4-Methoxytrityl) | 0.6 M HOBt in DCM/TFE (1:1) or AcOH/TFE/DCM (1:2:7) | Very High |

| Mtt (4-Methyltrityl) | 1-2% TFA in DCM [7][9] | High |

| Trt (Trityl) | 1% TFA in DCM [7] | High |

| Boc (tert-Butoxycarbonyl) | Concentrated strong acid (e.g., HCl or TFA) [7] | Moderate |

| tBu (tert-Butyl) | 90% TFA in DCM [7] | Moderate |

| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | High concentration of TFA (e.g., 50-95%) | Low |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Mtt deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time in increments of 30 minutes or slightly increase TFA concentration (e.g., from 1% to 1.5%). |